
N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide)
Übersicht
Beschreibung
N,N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide), also known as PDMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) varies depending on its application. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) acts as a fluorescent probe by forming a complex with metal ions, which results in a change in the fluorescence intensity. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) acts as a ligand by coordinating with metal ions to form metal-organic frameworks.
Biochemical and Physiological Effects
The biochemical and physiological effects of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) are dependent on its concentration, exposure time, and application. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to exhibit cytotoxicity towards cancer cells while having minimal effects on normal cells. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has also been shown to reduce oxidative stress and inflammation in animal models. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to selectively detect metal ions in biological samples with high sensitivity and specificity. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to improve the stability and porosity of metal-organic frameworks and to enhance the electrical conductivity of carbon nanotubes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in lab experiments include its high purity, stability, and versatility. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) can be easily synthesized and modified to suit different applications. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) also exhibits low toxicity towards cells and animals, making it a safe and reliable chemical for research purposes. The limitations of using N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in lab experiments include its high cost, limited solubility in water, and potential for oxidation and degradation over time. These limitations can be overcome by optimizing the synthesis method and storage conditions of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide).
Zukünftige Richtungen
There are several future directions for N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) research, including the development of new synthesis methods, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action at the molecular level. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) can also be used as a starting material for designing new compounds with improved properties and functions. The potential of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in biomedical applications such as drug delivery and imaging also warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been used as a fluorescent probe for detecting metal ions and as a chelating agent for removing heavy metals from contaminated water. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been used as a ligand for synthesizing metal-organic frameworks and as a precursor for preparing carbon nanotubes.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-7-3-1-5-17(19)21(29)25-23-13-15-9-11-16(12-10-15)14-24-26-22(30)18-6-2-4-8-20(18)28/h1-14,27-28H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXAKAVHGDTWTR-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)
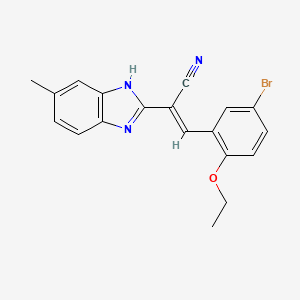
![3-chloro-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
![acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine](/img/structure/B3840228.png)

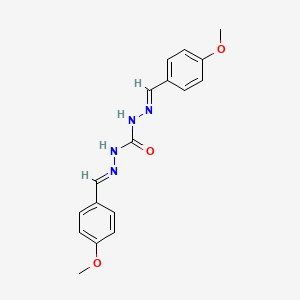
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840263.png)

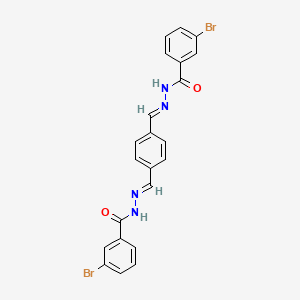
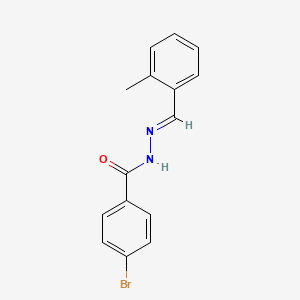
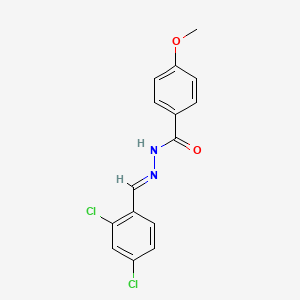
![2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B3840299.png)